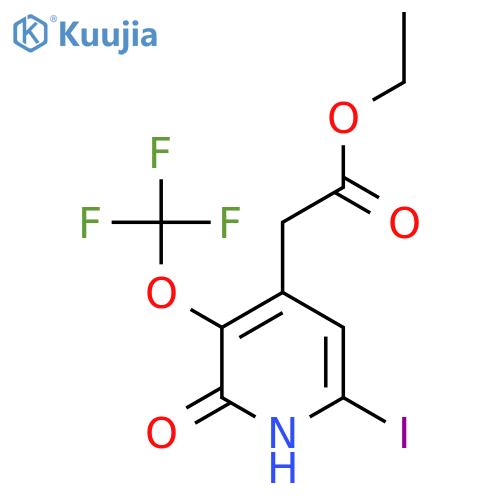Cas no 1804749-21-0 (Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate)

1804749-21-0 structure
商品名:Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate
CAS番号:1804749-21-0
MF:C10H9F3INO4
メガワット:391.082445859909
CID:4831595
Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate
-
- インチ: 1S/C10H9F3INO4/c1-2-18-7(16)4-5-3-6(14)15-9(17)8(5)19-10(11,12)13/h3H,2,4H2,1H3,(H,15,17)
- InChIKey: UFNCHLJMLZULAZ-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C(N1)=O)OC(F)(F)F)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 456
- トポロジー分子極性表面積: 64.599
- 疎水性パラメータ計算基準値(XlogP): 2
Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029096231-1g |
Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate |
1804749-21-0 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate 関連文献
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
1804749-21-0 (Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate) 関連製品
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
